

Technical Support Center: DS-8895a Cancer Therapy Development

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Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-EphA2 antibody, **DS-8895a**. The information addresses potential limitations and challenges encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

General Information

Q1: What is **DS-8895a** and what is its proposed mechanism of action?

A1: **DS-8895a** is a humanized, afucosylated monoclonal antibody of the IgG1 isotype that targets the Ephrin type-A receptor 2 (EphA2).^{[1][2]} EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of solid tumors and is often associated with poor prognosis.^{[1][2]} The primary proposed mechanism of action for **DS-8895a** is enhanced antibody-dependent cellular cytotoxicity (ADCC).^{[1][2]} The afucosylation of the antibody's Fc region is designed to increase its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells, thereby leading to more potent tumor cell lysis.^{[1][2]}

Clinical Efficacy and Limitations

Q2: Why was the clinical development of **DS-8895a** halted?

A2: The clinical development of **DS-8895a** was discontinued due to a combination of limited therapeutic efficacy and low tumor uptake observed in Phase 1 clinical trials.^{[3][4]} A key study,

NCT02252211, which included biodistribution imaging using ^{89}Zr -labeled **DS-8895a**, revealed low-grade uptake in most tumors.[3][4] The best overall response in this study was stable disease in one cohort and progressive disease in another, with no objective tumor responses reported.[3][4]

Q3: What were the key findings from the Phase 1 clinical trials of **DS-8895a**?

A3: Two key Phase 1 trials evaluated **DS-8895a**.

- NCT02004717: This dose-escalation and expansion study found that **DS-8895a** was generally safe and well-tolerated at doses up to 20 mg/kg.[1][5] Of the 37 patients, one gastric cancer patient achieved a partial response, and 13 patients had stable disease.[1][5] However, 33 patients eventually discontinued the study due to disease progression.[1][5]
- NCT02252211: This safety and bioimaging trial was crucial in the decision to halt development. It confirmed the safety of the antibody but the ^{89}Zr -**DS-8895a** PET imaging showed low tumor uptake.[3][4] This finding suggested that an insufficient amount of the antibody was reaching the tumor to elicit a significant therapeutic effect.[3][4]

Troubleshooting Guides

Issue 1: Low or No In Vivo Efficacy in Xenograft Models

Q1.1: We are observing limited anti-tumor activity of **DS-8895a** in our patient-derived xenograft (PDX) models, despite confirming EphA2 expression. What are the potential reasons?

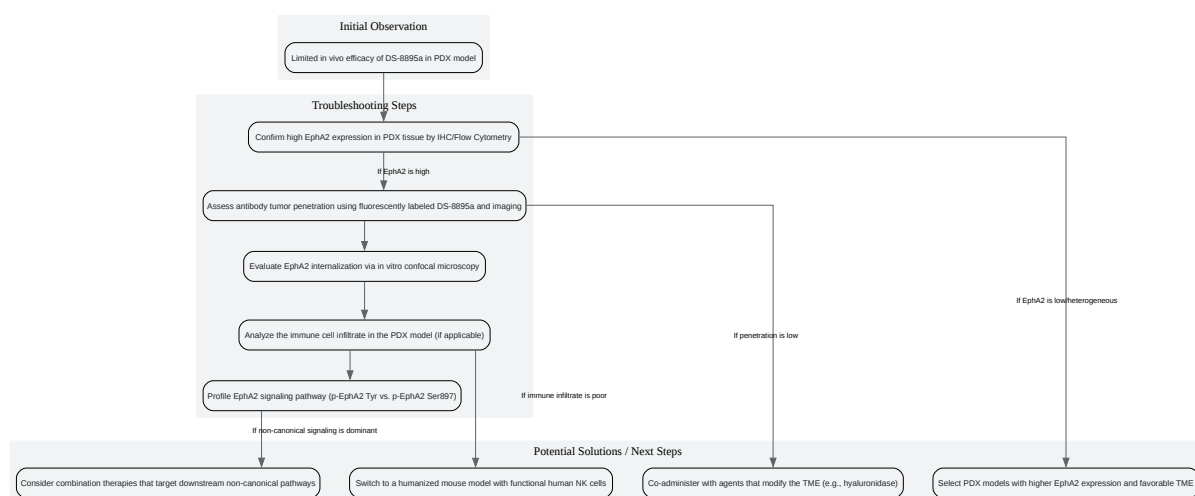
A1.1: Several factors, reflecting the clinical limitations of **DS-8895a**, could be contributing to the lack of efficacy in your models:

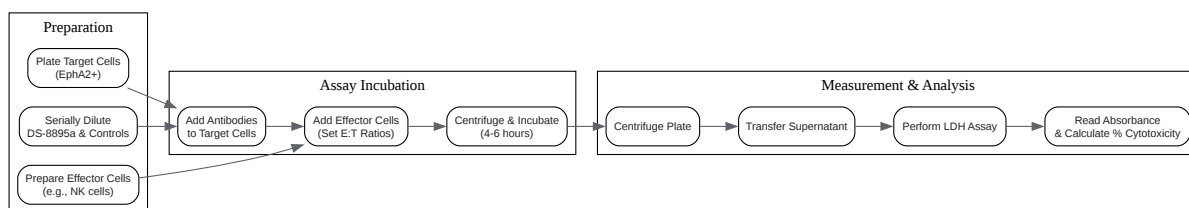
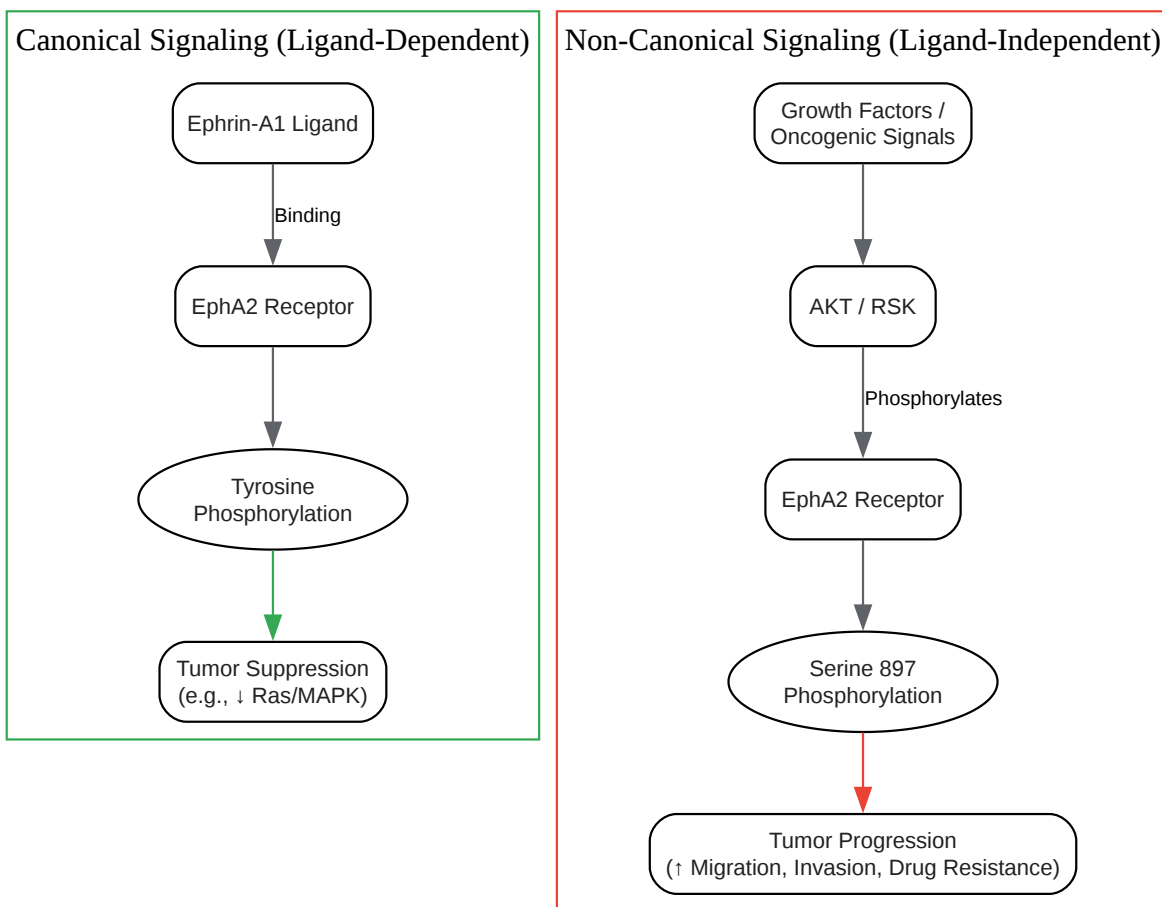
- **Poor Tumor Penetration:** Monoclonal antibodies are large molecules that can have difficulty penetrating the dense stroma of solid tumors.[6] This was a key issue identified in the clinical trials of **DS-8895a**. [3][4] The tumor microenvironment (TME) can create physical barriers and high interstitial fluid pressure that limit antibody access to cancer cells.
- **EphA2 Receptor Dynamics:** The EphA2 receptor is known to undergo internalization upon ligand or antibody binding.[7][8] While this can be a mechanism for drug delivery in antibody-

drug conjugates, for a naked antibody relying on ADCC, rapid internalization can reduce the number of receptors on the cell surface available for NK cell engagement.

- **Sub-optimal Effector Cell Function in Xenograft Models:** Standard immunodeficient mouse models (e.g., nude or SCID) have compromised or absent adaptive immunity and may have impaired NK cell function. For an antibody reliant on ADCC, the choice of model is critical. Consider using models with human immune system engraftment (humanized mice) to better evaluate ADCC-mediated effects.
- **EphA2 Signaling Complexity:** EphA2 can signal through two distinct pathways: the canonical (ligand-dependent, generally tumor-suppressive) and non-canonical (ligand-independent, oncogenic) pathways.^{[9][10][11]} The dominant pathway in your specific PDX model could influence the tumor's response to an anti-EphA2 antibody. A shift towards non-canonical signaling may promote survival pathways that counteract the cytotoxic effects of ADCC.^[11]
^[12]

Workflow for Investigating Poor In Vivo Efficacy





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